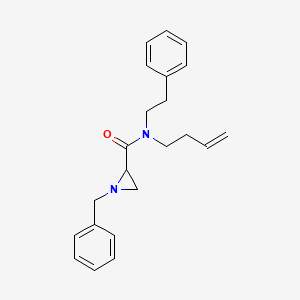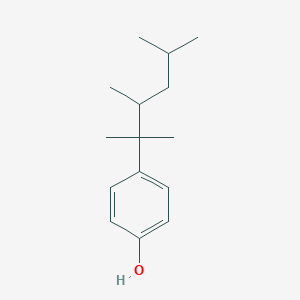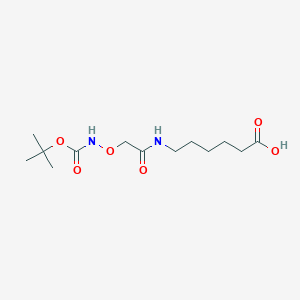![molecular formula C13H8Br2O3 B14189774 6,8-Dibromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one CAS No. 922503-05-7](/img/structure/B14189774.png)
6,8-Dibromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one is a chemical compound that belongs to the class of furobenzopyran derivatives This compound is characterized by the presence of bromine atoms at the 6th and 8th positions, and methyl groups at the 1st and 3rd positions on the furobenzopyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one typically involves the bromination of a precursor compound. One common method includes the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include substituted furobenzopyran derivatives, oxides, and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one involves its interaction with specific molecular targets. The bromine atoms and the furobenzopyran ring system play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,8-Dichloro-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one
- 6,8-Difluoro-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one
- 6,8-Diiodo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one
Uniqueness
6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one is unique due to the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Eigenschaften
CAS-Nummer |
922503-05-7 |
|---|---|
Molekularformel |
C13H8Br2O3 |
Molekulargewicht |
372.01 g/mol |
IUPAC-Name |
6,8-dibromo-1,3-dimethylfuro[3,4-c]chromen-4-one |
InChI |
InChI=1S/C13H8Br2O3/c1-5-10-8-3-7(14)4-9(15)12(8)18-13(16)11(10)6(2)17-5/h3-4H,1-2H3 |
InChI-Schlüssel |
BJMNFICUUTVBMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=C(C(=CC(=C3)Br)Br)OC(=O)C2=C(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)

![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)

![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)

stannane](/img/structure/B14189732.png)





![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1)](/img/structure/B14189770.png)
